

Strategies to reduce non-radiative recombination in Acetamidinium iodide devices

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Compound of Interest

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Technical Support Center: Acetamidinium Iodide Perovskite Devices

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing non-radiative recombination in **Acetamidinium Iodide** (more commonly known as Formamidinium Iodide, FAI) based perovskite devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-radiative recombination in FAI-based perovskite solar cells?

A1: Non-radiative recombination in formamidinium lead iodide (FAPbI_3) perovskite solar cells primarily originates from defects within the perovskite crystal structure and at the interfaces with charge transport layers. These defects introduce energy levels within the bandgap that act as traps for charge carriers, leading to recombination before they can be extracted.

Key sources of defects include:

- Point Defects: These include vacancies (e.g., iodide vacancy, VI), interstitials (e.g., formamidinium interstitial, FAi), and antisite substitutions (e.g., FA substituting Pb, FAPb).[\[1\]](#)

[2] While some point defects are benign with shallow energy levels, others can form deep traps that are detrimental to device performance.[1][3]

- Defect Pairs: Combinations of point defects can form stable pairs that create deep-level traps, even when the individual defects are shallow and unstable.[3] For example, the pairing of a lead vacancy (VPb) with an FA interstitial (FAi) can create a stable and deep trap.[3]
- Surface and Grain Boundary Defects: The surfaces of the perovskite film and the boundaries between crystal grains are prone to a high density of defects due to the termination of the crystal lattice and the ionic nature of perovskites.[1][4] These defects are a major contributor to non-radiative recombination losses.
- Phase Instability: FAPbI₃ can exist in a photoactive black α -phase and a non-photoactive yellow δ -phase.[5] The transition to the undesirable δ -phase can introduce defects and increase non-radiative recombination.

Q2: What is "defect passivation" and how does it reduce non-radiative recombination?

A2: Defect passivation is a strategy aimed at neutralizing the electronically active defects within the perovskite material. This is typically achieved by introducing chemical compounds (passivating agents) that can interact with the defects and move their energy levels out of the bandgap or reduce their ability to capture charge carriers. By passivating defects, the pathways for non-radiative recombination are reduced, leading to longer carrier lifetimes, higher open-circuit voltages (VOC), and improved power conversion efficiencies (PCE).

Common passivation approaches include:

- Lewis Acid-Base Chemistry: Many defects, such as undercoordinated Pb²⁺ ions (Lewis acids), can be passivated by molecules with Lewis base functionalities (e.g., carbonyl groups).[6][7]
- Ionic Interactions: Organic ammonium salts can passivate surface defects through ionic interactions, where the organic cation can fill vacancies or interact with halide ions.[8][9]
- Formation of 2D Perovskite Layers: Introducing bulky organic cations can lead to the formation of a thin, wide-bandgap 2D perovskite layer on top of the 3D FAPbI₃. This layer can effectively passivate surface defects and reduce interfacial recombination.[5][9]

Q3: How does controlling the crystallization of the FAPbI_3 film help in reducing non-radiative recombination?

A3: Controlling the crystallization process is crucial for producing high-quality perovskite films with a low density of defects. Strategies that promote the growth of larger, more uniform crystal grains can significantly reduce the density of grain boundaries, which are a major source of defects.

Key strategies for crystallization control include:

- Additive Engineering: Incorporating certain additives into the perovskite precursor solution can modulate the crystallization kinetics. For instance, some additives can interact with the precursor components (e.g., PbI_2) and slow down the crystallization process, allowing for the formation of larger and more ordered crystals.[10][11]
- Antisolvent Engineering: The choice of antisolvent and the timing of its application during the spin-coating process are critical for inducing rapid and uniform nucleation, which is essential for forming dense and pinhole-free films with large grains.
- Thermal Annealing Optimization: The temperature and duration of the post-deposition annealing step play a significant role in the final film morphology and crystallinity. Proper optimization is necessary to ensure the complete conversion to the desired α -phase and to minimize the formation of defects.[12]

Troubleshooting Guide

Issue	Possible Causes	Troubleshooting Strategies
Low Open-Circuit Voltage (VOC)	High non-radiative recombination due to a high density of defects in the bulk or at the interfaces.	<ol style="list-style-type: none">1. Introduce a passivating agent: Add a Lewis base-containing molecule (e.g., N-bromosuccinimide) to the antisolvent or as a post-treatment to passivate undercoordinated Pb^{2+} defects.^{[6][7]}2. Employ surface treatment: Apply a solution of a bulky organic ammonium salt (e.g., 4-fluorophenethylammonium iodide) to form a 2D passivation layer.^[8]3. Optimize perovskite composition: Incorporate small amounts of other cations (e.g., Cs^+, MA^+) or anions (e.g., Br^-) to improve crystal quality and phase stability.^[5]
Low Fill Factor (FF)	Poor charge extraction at the interfaces; high series resistance.	<ol style="list-style-type: none">1. Interface engineering: Introduce a self-assembled monolayer (SAM) as the hole transport layer to improve energy level alignment and reduce interfacial recombination.^[5]2. Improve film morphology: Optimize the antisolvent dripping time and annealing conditions to achieve a more uniform and pinhole-free perovskite film.^[5]3. Synergistic passivation: Use a combination of passivating agents to address

different types of defects at the perovskite/electron transport layer interface.[13]

Poor Device Stability

Presence of mobile ions and defects that can migrate under operation; phase instability of FAPbI_3 .

1. Incorporate stabilizing additives: Use additives that can suppress ion migration and strengthen the perovskite lattice, such as amidino-based molecules.[10]2.

Dimensionality engineering: Introduce 2D perovskite layers that can enhance the environmental stability of the 3D perovskite.[9]3.

Encapsulation: Properly encapsulate the device to protect it from moisture and oxygen, which can accelerate degradation.

High Carrier Recombination Rates (from TRPL)

High density of trap states within the perovskite film.

1. Enhance crystallinity: Use additives that slow down the crystallization process, leading to larger grains and fewer grain boundaries.[10][11]2.

Electric field treatment: Applying an electric field can induce lattice strain and suppress non-radiative recombination.[12][14]3.

Defect-tolerant compositions: Explore mixed-cation and mixed-halide perovskite compositions that are known to have a lower density of deep-level defects.[2]

Quantitative Data Summary

The following table summarizes the reported improvements in device performance upon applying various strategies to reduce non-radiative recombination in FAI-based perovskite solar cells.

Strategy	Key Additive/Modification	PCE (%)	VOC (V)	Carrier Lifetime	Reference
Amidino Additive	4-amidinobenzamide hydrochloride (ABA) (ABA) (ABA)	24.60	-	1.7 μ s	[10]
Dual Interface Modification	4-fluorophenethylammonium iodide (4FPEA-I) and Chloride	>20	-	846.1 ns	[8]
N-Bromosuccinimide Passivation	N-bromosuccinimide (NBS)	18.24 (from 16.48)	1.041 (from 1.004)	-	[6][7]
Electric Activation	-	24.15	1.21	-	[14]
Synergistic Interface Passivation	meta-fluorophenylethylammonium iodide and piperazine iodide	25.85 (certified 25.22)	-	-	[13]
Hexagonal Polytype Introduction	Excess lead iodide and methylammonium chloride	24.13 (module at 21.92)	-	>18 μ s	[15]

Experimental Protocols

Protocol 1: Surface Passivation with 4-Fluorophenethylammonium Iodide (4FPEA-I)

This protocol is adapted from the dual interface modification strategy described by Aranda et al. [8]

Materials:

- Formamidinium Iodide (FAI)
- Lead Iodide (PbI_2)
- Cesium Iodide (CsI)
- Dipropylammonium Iodide (Dipl)
- 4-Fluorophenethylammonium Iodide (4FPEA-I)
- Dimethylformamide (DMF), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Chlorobenzene (CB), anhydrous
- Substrates with SnO_2 electron transport layer

Procedure:

- Perovskite Precursor Solution Preparation:
 - Prepare a 1.4 M perovskite precursor solution by dissolving 213.97 mg FAI, 35.95 mg CsI, 8 mg Dipl, and 645.4 mg PbI_2 in 1 mL of a DMF:DMSO (4:1 v/v) solvent mixture.
 - Heat the solution at 66 °C for 4 hours before use.
- Bottom Interface Modification:

- Prepare a solution of 4FPEA-I in isopropanol (concentration to be optimized, e.g., 1 mg/mL).
- Spin-coat the 4FPEA-I solution onto the SnO₂-coated substrate before depositing the perovskite layer.
- Perovskite Film Deposition:
 - Deposit 80 µL of the perovskite precursor solution onto the 4FPEA-I treated substrate.
 - Spin-coat at 6000 rpm for 40 seconds.
 - During the spin-coating, drip 100 µL of chlorobenzene antisolvent onto the spinning substrate 25 seconds after the start of the program.
 - Anneal the films at 150 °C for 10 minutes.
- Top Interface Modification:
 - Prepare a solution of 4FPEA-I in isopropanol (concentration to be optimized, e.g., 1 mg/mL).
 - Spin-coat the 4FPEA-I solution on top of the cooled perovskite film.
- Complete the Device:
 - Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold) following standard procedures.

Protocol 2: N-Bromosuccinimide (NBS) Passivation

This protocol is based on the work by Belkacem et al. for passivating mixed-cation perovskites, which can be adapted for FAI-based systems.[\[6\]](#)[\[7\]](#)

Materials:

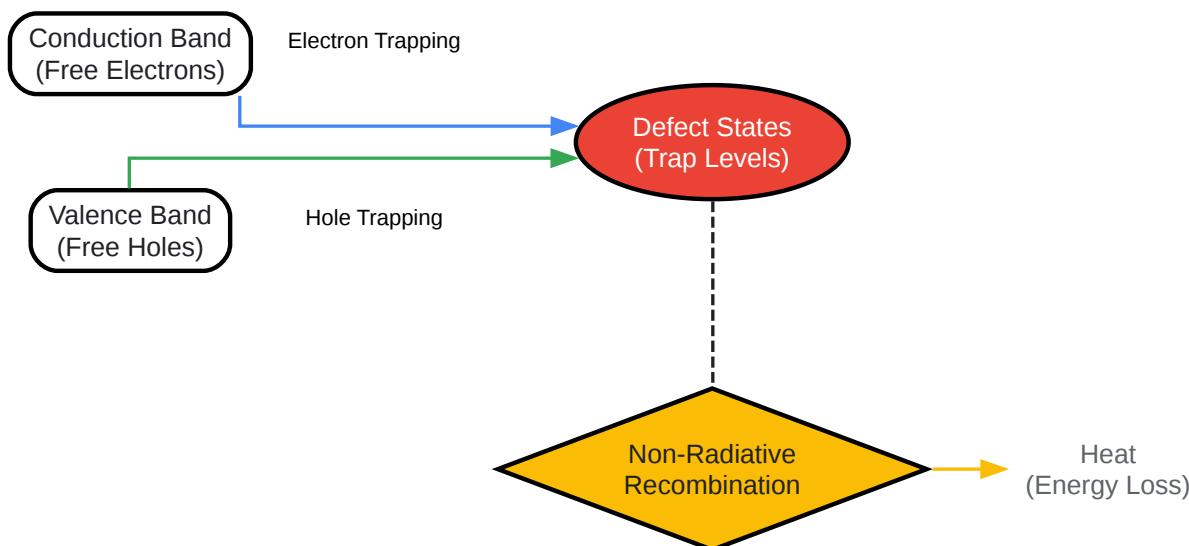
- Fabricated FAI-based perovskite films on substrates.
- N-bromosuccinimide (NBS)

- Isopropanol (IPA), anhydrous

Procedure:

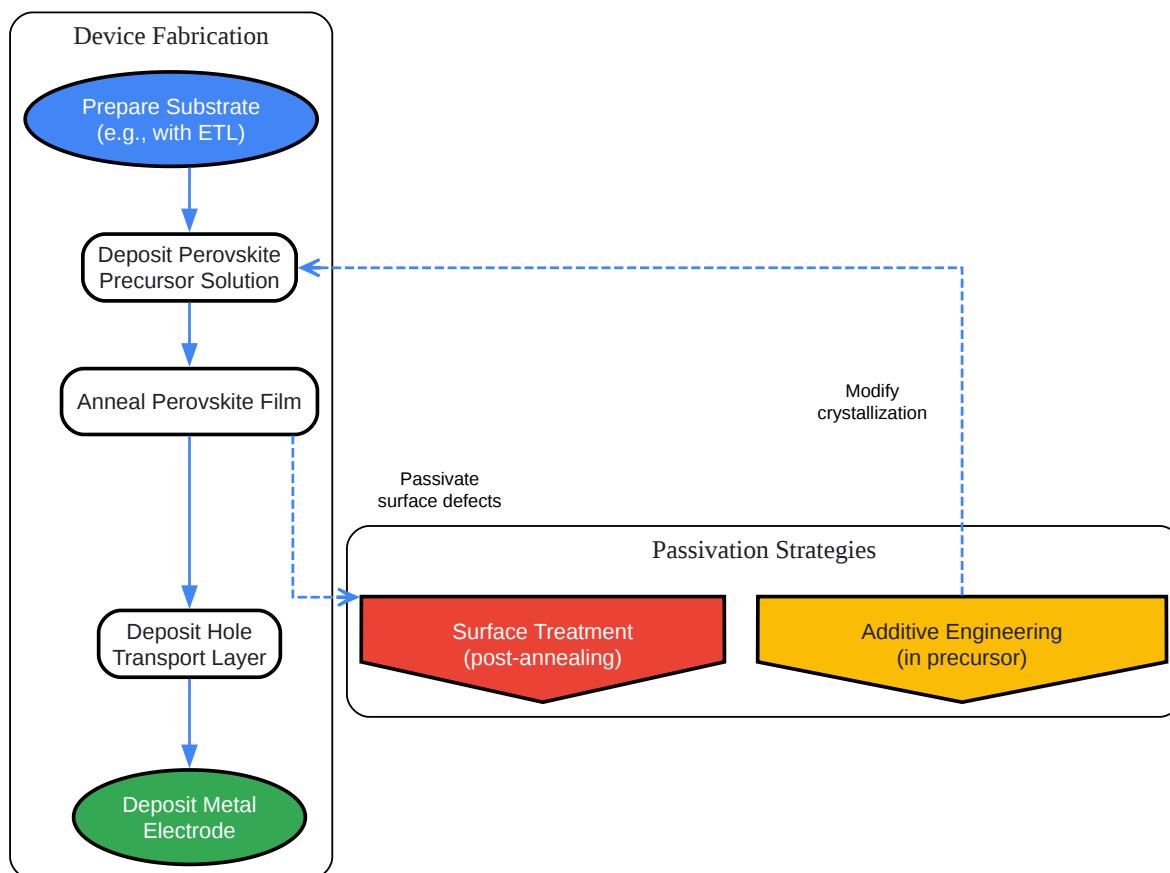
- NBS Solution Preparation:
 - Prepare solutions of NBS in isopropanol at various concentrations (e.g., 0.5, 1.0, 2.0, 3.0 mg/mL) to find the optimal concentration.
- Surface Treatment:
 - After the perovskite film has been annealed and cooled down, spin-coat the NBS solution onto the perovskite surface at 3000 rpm for 30 seconds.
- Post-Treatment Annealing:
 - Anneal the NBS-treated perovskite film at 100 °C for 8 minutes.
- Device Completion:
 - Proceed with the deposition of the hole transport layer and the metal electrode.

Visualizations



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Caption: Pathways for non-radiative recombination in perovskite materials.

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Caption: Experimental workflow for perovskite solar cell fabrication with integrated defect passivation strategies.

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